Cas no 852212-90-9 ((1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE)

(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE structure
852212-90-9 structure
Product Name:(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE
CAS No:852212-90-9
MF:C23H26N2O2S
MW:394.529744625092
MDL:MFCD11501122
CID:1004821
PubChem ID:12165385
Update Time:2025-07-14

(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE
    • N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide
    • N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide (ACI)
    • 852212-90-9
    • SCHEMBL990146
    • N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,4,6-trimethylbenzene-1-sulfonamide
    • NHQZWDCNEJJOGT-FGZHOGPDSA-N
    • N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide
    • N-((1R,2R)-2-amino-1,2-diphenyl-ethyl)-2,4,6-trimethylbenzene-sulfonamide
    • N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6- trimethylbenzenesulfonamide
    • AS-35749
    • C23H26N2O2S
    • DB-321923
    • CS-0133264
    • AKOS027255086
    • MFCD11501122
    • (1R,2R)-N-(2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide
    • DTXSID90479009
    • N-((1R,2R)-2-amino-1,2-diphenyl-ethyl)-2,4,6-trimethyl-benzene-sulfonamide
    • MDL: MFCD11501122
    • Inchi: 1S/C23H26N2O2S/c1-16-14-17(2)23(18(3)15-16)28(26,27)25-22(20-12-8-5-9-13-20)21(24)19-10-6-4-7-11-19/h4-15,21-22,25H,24H2,1-3H3/t21-,22-/m1/s1
    • InChI Key: NHQZWDCNEJJOGT-FGZHOGPDSA-N
    • SMILES: [C@@H](C1C=CC=CC=1)([C@@H](C1C=CC=CC=1)N)NS(C1C(C)=CC(C)=CC=1C)(=O)=O

Computed Properties

  • Exact Mass: 394.17149925g/mol
  • Monoisotopic Mass: 394.17149925g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Sensitiveness: Air Sensitive

(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE Security Information

(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE Pricemore >>

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(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
Reference
Enantioselective Michael addition of ketones to maleimides catalyzed by bifunctional monosulfonyl DPEN salt
Yu, Feng; Sun, Xiaomin; Jin, Zhichao; Wen, Shigang; Liang, Xinmiao; et al, Chemical Communications (Cambridge, 2010, 46(25), 4589-4591

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
Reference
Cooperative Lewis Acid-1,2,3-Triazolium-Aryloxide Catalysis: Pyrazolone Addition to Nitroolefins as Entry to Diaminoamides
Wanner, Daniel M.; Becker, Patrick M.; Suhr, Simon; Wannenmacher, Nick; Ziegler, Slava; et al, Angewandte Chemie, 2023, 62(36),

(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE Raw materials

(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE Preparation Products

Additional information on (1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE

Comprehensive Overview of (1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE (CAS No. 852212-90-9)

(1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE (CAS No. 852212-90-9) is a chiral diamine derivative with significant applications in asymmetric synthesis and pharmaceutical research. This compound, characterized by its stereospecific configuration and sulfonyl-protected amine groups, has garnered attention for its role in catalytic reactions and drug intermediate synthesis. Researchers and industry professionals frequently search for its synthetic routes, spectroscopic data, and potential biological activities, making it a subject of ongoing scientific exploration.

The molecular structure of (1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE features a 1,2-diphenylethane backbone with chiral centers at both the R-configurated carbon atoms. The 2,4,6-trimethylphenylsulfonyl (Mesitylsulfonyl) group enhances its stability and reactivity, particularly in transition-metal-catalyzed reactions. Recent studies highlight its utility in constructing enantiomerically pure compounds, a critical demand in modern drug development. Keywords such as "chiral auxiliaries", "asymmetric hydrogenation", and "pharmaceutical intermediates" are often associated with this compound in academic literature and patent filings.

In the context of green chemistry trends, (1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE has been investigated for its potential in atom-efficient transformations. Its compatibility with biodegradable solvents and low-toxicity catalysts aligns with the industry's shift toward sustainable practices. Frequently asked questions (FAQs) in search engines include: "How to purify (1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE?" and "What are the NMR peaks for CAS 852212-90-9?", reflecting practical concerns in laboratory settings.

From a spectroscopic perspective, this compound exhibits distinct 1H-NMR signals for the methyl groups (δ 2.0–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm), which are crucial for quality control. Advanced techniques like HPLC chiral separation and X-ray crystallography have been employed to confirm its enantiomeric purity and crystal packing. These analytical methods address common queries such as "How to determine the enantiomeric excess of 852212-90-9?"—a key metric in asymmetric synthesis optimization.

The pharmacological relevance of (1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE is emerging in targeted drug design, particularly for central nervous system (CNS) therapeutics. Its rigid scaffold mimics biogenic amine neurotransmitters, sparking interest in receptor-binding studies. Searches related to "CAS 852212-90-9 biological activity" and "diamine derivatives in neurology" underscore its interdisciplinary appeal. However, further in vivo validation is required to unlock its full therapeutic potential.

In summary, (1R,2R)-N-(2,4,6-TRIMETHYLPHENYLSULFONYL)-1,2-DIPHENYLETHANE-1,2-DIAMINE (CAS No. 852212-90-9) represents a versatile building block in organic synthesis and medicinal chemistry. Its stereochemical precision and functional group diversity make it a valuable asset for researchers tackling challenges in chiral technology and drug discovery. As the scientific community continues to explore its applications, this compound remains a focal point for innovation in catalysis and therapeutic development.

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